molecular formula C10H13NO B170444 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol CAS No. 14097-42-8

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol

Cat. No.: B170444
CAS No.: 14097-42-8
M. Wt: 163.22 g/mol
InChI Key: YNGGLUVRQLFWGP-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a chemical compound with the molecular formula C10H13NO. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a neuroprotective agent due to its structural similarity to natural isoquinoline alkaloids.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 3,4-Dihydro-1H-isoquinoline

Comparison: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is unique due to the presence of a hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group distinguishes it from other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, which lacks this functional group .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGLUVRQLFWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper you provided?

A1: The research paper [] focuses on the synthesis of a specific derivative of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, namely 1-(α-Hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. The paper's title translates to "Studies on the Synthesis of Heterocyclic Compounds (175th Report): Synthesis of 1-(α-Hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol."

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